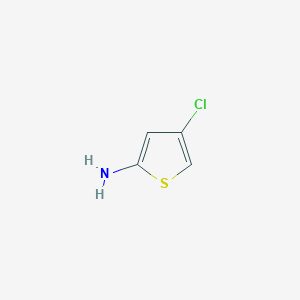

4-Chlorothiophen-2-amine

Description

Contextualization of Halogenated Aminothiophenes and Their Significance in Organic Chemistry

Halogenated aminothiophenes are a class of heterocyclic compounds that feature a thiophene (B33073) ring substituted with both a halogen atom and an amino group. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their structural similarities to various natural and synthetic compounds with established biological potential. researchgate.net The presence of both a halogen and an amino group on the thiophene ring makes these compounds versatile building blocks in organic synthesis.

The halogen atom can act as a leaving group in nucleophilic substitution reactions or facilitate cross-coupling reactions, allowing for the introduction of diverse functionalities. The amino group, on the other hand, can be readily modified or participate in the formation of various heterocyclic systems. This dual functionality makes halogenated aminothiophenes valuable precursors for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Rationale and Academic Relevance of Studying 4-Chlorothiophen-2-amine as a Chemical Entity

This compound, a specific halogenated aminothiophene, serves as a key intermediate in the synthesis of various derivatives with potential pharmacological activities. The study of this compound is academically relevant due to its role as a scaffold in the development of new chemical entities. For instance, it is a precursor for the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have been investigated for their anti-inflammatory and analgesic properties. nih.govfrontiersin.orgresearchgate.net The exploration of such derivatives contributes to the broader field of medicinal chemistry by expanding the library of potential therapeutic agents. researchgate.net

The chemical properties of this compound, including its reactivity and the influence of the chloro and amino substituents on the thiophene ring, are of fundamental interest to organic chemists. Understanding these properties allows for the rational design of synthetic routes to novel compounds.

Overview of Research Scope and Objectives Pertaining to this compound

Research involving this compound is primarily focused on its application as a building block in organic synthesis to create more complex molecules. The main objectives of this research include:

Synthesis of Novel Derivatives: A primary goal is to use this compound as a starting material to synthesize new series of compounds, particularly those with a thiazole (B1198619) ring fused or attached to the thiophene moiety. nih.govfrontiersin.org

Exploration of Biological Activity: A significant area of investigation is the evaluation of the biological properties of the synthesized derivatives. This often involves in vitro and in vivo studies to assess their potential as, for example, anti-inflammatory or analgesic agents. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the structural modifications of the this compound scaffold influence the biological activity of the resulting compounds. This knowledge is crucial for designing more potent and selective molecules. researchgate.net

Development of Efficient Synthetic Methodologies: Another objective is to devise efficient and practical multi-step synthetic routes for the preparation of target molecules starting from this compound. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H4ClNS |

| Molecular Weight | 133.60 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

Research Findings on Derivatives of this compound

Recent research has focused on the synthesis of a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and the evaluation of their potential as anti-inflammatory and analgesic agents. nih.gov The synthetic approach involved a multi-step process starting from 1-(4-chlorothiophen-2-yl)ethan-1-one. nih.gov

In Vitro Anti-inflammatory Activity: The synthesized derivatives were tested for their inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. nih.govresearchgate.net Several compounds demonstrated potent and selective inhibition of COX-2, with IC50 values in the micromolar range. researchgate.netnih.gov For instance, some derivatives showed significantly lower IC50 values against COX-2 compared to the standard drug celecoxib. researchgate.netnih.gov

In Vivo Analgesic and Anti-inflammatory Studies: Based on promising in vitro results, selected compounds were further evaluated in animal models. nih.govnih.gov These studies confirmed the anti-inflammatory and analgesic potential of the derivatives. nih.gov

Molecular Docking Studies: To understand the mechanism of action at a molecular level, docking studies were performed. These computational analyses showed that the synthesized compounds could effectively bind to the active sites of the target enzymes, COX-1, COX-2, and 5-LOX, which supported the experimental findings. nih.govfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

4-chlorothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-1-4(6)7-2-3/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRFSRJILIUQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 4 Chlorothiophen 2 Amine

Quantum Chemical Calculations of Electronic and Geometric Structures of 4-Chlorothiophen-2-amine

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule from first principles. These computational methods solve the Schrödinger equation, or its approximations, to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons. For this compound, these calculations reveal critical data on bond lengths, bond angles, and dihedral angles, which define its stable conformation.

Theoretical calculations, often employing methods like DFT with a basis set such as B3LYP/6-311++G(d,p), are used to optimize the molecular geometry. This process finds the lowest energy structure, providing a detailed picture of the molecule's shape. The electronic structure, including the energies of molecular orbitals, is a direct output of these calculations and forms the basis for further reactivity analysis.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that simplifies the picture of chemical reactivity by focusing on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For substituted thiophenes, the distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. The amino group typically increases the energy of the HOMO, enhancing the molecule's electron-donating capability, while the chloro and thiophene (B33073) groups influence the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table is illustrative, as specific published data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicates chemical stability and reactivity |

Electrostatic Potential Mapping and Charge Distribution in this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Density Functional Theory (DFT) for Predicting Reactivity and Reaction Pathways of this compound

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy, providing a framework to predict molecular properties and reactivity. From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound.

These descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. Soft molecules, which have a small HOMO-LUMO gap, are generally more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

By calculating these parameters, DFT provides a quantitative prediction of the molecule's stability and reactivity trends. Furthermore, DFT can be employed to model entire reaction pathways by locating transition state structures and calculating the associated activation energies, thereby elucidating reaction mechanisms.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table is illustrative, as specific published data for this compound is not available.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -3.525 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.325 | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 0.430 | 1 / (2η) |

| Electrophilicity Index (ω) | 2.680 | μ2 / (2η) |

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods allow for the in silico prediction of various spectroscopic data, which are invaluable for structural elucidation and comparison with experimental results.

NMR Spectroscopy: By calculating the isotropic shielding values of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These calculations help in assigning peaks in an experimental spectrum and confirming the connectivity of the molecule.

Vibrational Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in Infrared (IR) and Raman spectra, allowing for the theoretical assignment of vibrational modes associated with specific functional groups, such as N-H stretching of the amine or C-Cl stretching.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Visible absorption spectrum. This provides information on the wavelength of maximum absorption (λmax), which is related to the electronic structure and conjugation within the molecule.

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a way to study the conformational landscape and dynamic behavior of this compound over time.

In an MD simulation, the movements of atoms are calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system. This allows for the exploration of different rotational conformations (e.g., rotation around the C-N bond) and the identification of the most stable or populated conformers in various environments, such as in a solvent. The simulation can reveal the flexibility of the molecule and the energy barriers between different conformations, which can have significant implications for its biological activity and reactivity.

Emerging Research Avenues and Future Outlook for 4 Chlorothiophen 2 Amine

Exploration of Novel and Sustainable Synthetic Routes to 4-Chlorothiophen-2-amine

The pursuit of green and sustainable chemical processes has led to the investigation of novel synthetic routes for 2-aminothiophenes, which are applicable to the synthesis of this compound. nih.govscribd.com A prominent and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction. researchgate.netpharmaguideline.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. pharmaguideline.com The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and mild reaction conditions. researchgate.net

Recent advancements in this area focus on the use of environmentally benign catalysts and solvents. For instance, sodium aluminate (NaAlO2) has been demonstrated as a cost-effective, recyclable solid base catalyst for the Gewald reaction, offering excellent catalytic performance under mild conditions. acs.org Another innovative approach involves the use of an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber as a recyclable catalyst, which has shown high efficiency and can be easily recovered and reused multiple times. organic-chemistry.org Furthermore, the use of water as a solvent and sonification are being explored as green chemistry principles for these syntheses. researchgate.net

These sustainable methodologies can be adapted for the synthesis of this compound, potentially starting from a chlorinated carbonyl compound. The development of such processes is crucial for reducing the environmental footprint and improving the economic viability of its production.

| Catalyst | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Sodium Aluminate (NaAlO2) | Cost-effective, recyclable, mild reaction conditions. acs.org | High potential due to its simplicity and environmental benefits. |

| N-methylpiperazine-functionalized polyacrylonitrile fiber | High efficiency, excellent recyclability, low catalyst loading. organic-chemistry.org | Promising for continuous flow processes and large-scale production. |

| L-proline (organocatalyst) | Metal-free, readily available, follows green chemistry principles. nih.gov | Suitable for synthesizing chiral derivatives if a prochiral starting material is used. |

Discovery of Unexplored Reactivity Patterns of this compound

The reactivity of 2-aminothiophenes is a rich area of study, and by extension, this compound is expected to exhibit a range of interesting chemical transformations. The electron-rich nature of the 2-aminothiophene ring system makes it susceptible to electrophilic substitution. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing chloro group on the thiophene (B33073) ring of this compound will influence the regioselectivity of these reactions.

One area of unexplored reactivity lies in its participation in cycloaddition reactions. While thiophenes are generally less reactive in Diels-Alder reactions compared to furans and pyrroles due to their higher resonance energy, the presence of an electron-donating amino group can enhance their reactivity towards electron-poor dienophiles. researchgate.net The investigation of this compound as a diene in [4+2] cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems.

Furthermore, the amino group of this compound can undergo a variety of reactions, including acylation, alkylation, and diazotization, opening pathways to a wide array of derivatives. The chloro substituent, on the other hand, can potentially participate in nucleophilic aromatic substitution reactions or act as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. rsc.org These reactions would enable the introduction of various aryl, alkyl, and amino groups at the 4-position of the thiophene ring, significantly expanding the chemical space of accessible derivatives.

Integration of this compound into Novel High-Performance Materials Systems

Thiophene-based materials are at the forefront of research in organic electronics and optoelectronics due to their semiconducting and fluorescent properties. researchgate.netbohrium.com Polythiophenes and their derivatives are particularly noted for their environmental and thermal stability and are used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (LEDs). cmu.edu

The incorporation of this compound as a monomeric unit into polymeric structures could lead to the development of novel high-performance materials. The amino group can serve as a point of polymerization or as a site for post-polymerization modification to fine-tune the material's properties. The chlorine atom can influence the electronic properties of the resulting polymer, such as its band gap and charge carrier mobility, through its inductive effect. It can also impact the polymer's morphology and solubility.

For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used conducting polymer. nih.gov The development of new thiophene-based polymers derived from this compound could lead to materials with tailored electronic and optical properties for applications in organic electronics. physicsjournal.net Moreover, the ability of polythiophenes to interface with biological systems opens up possibilities for their use in biosensors and biomedical devices. nih.gov

| Material Type | Potential Role of this compound | Potential Applications |

|---|---|---|

| Conducting Polymers | As a monomer to create novel polythiophenes with tailored electronic properties. | Organic electronics, sensors, antistatic coatings. cmu.edu |

| Organic Semiconductors | As a building block for small molecules or polymers for use in the active layer of electronic devices. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). mdpi.com |

| Fluorescent Materials | As a core structure for the development of new fluorescent dyes and probes. | Bio-imaging, chemical sensing. bohrium.com |

Predictive Modeling and Computational Design of this compound Derivatives

Computational chemistry and predictive modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are being employed to study thiophene derivatives. nih.govnih.gov

QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. mdpi.com This allows for the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and experimental evaluation. For instance, a QSAR study on 2-aminothiophene derivatives was used to screen for anti-leishmanial agents. nih.gov

DFT calculations can provide insights into the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of this compound and its derivatives. nih.gov This information is crucial for understanding their chemical behavior and for designing molecules with specific electronic properties for applications in materials science. Theoretical studies can also predict spectroscopic properties, such as IR and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. mdpi.com The combination of these computational approaches will accelerate the discovery and development of novel this compound derivatives with applications in medicine and materials science.

Scalability Challenges and Industrial Research Perspectives for this compound as a Chemical Intermediate

The transition of a chemical synthesis from the laboratory to an industrial scale presents numerous challenges. For this compound, these challenges are likely to be associated with the multi-step nature of its synthesis, the handling of potentially hazardous reagents, and the need for efficient purification methods. The industrial production of heterocyclic amines often involves considerations of process safety, waste minimization, and cost-effectiveness. nih.gov

From an industrial research perspective, the development of a robust and scalable synthesis of this compound is a key objective. This includes optimizing reaction conditions to maximize yield and minimize by-product formation, as well as developing efficient work-up and purification protocols. The use of continuous flow chemistry is an attractive option for improving safety and efficiency in the production of fine chemicals.

Furthermore, the stability of this compound under storage and processing conditions is an important consideration for its use as a chemical intermediate. Its potential for degradation and the formation of impurities need to be thoroughly investigated. The development of a stable and cost-effective supply of this compound will be crucial for its successful commercialization and widespread application in various industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chlorothiophen-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodology : Focus on nucleophilic substitution or catalytic amination of 4-chlorothiophene derivatives. For example, substituting chlorine with an amino group via Pd-catalyzed coupling or using ammonia under high-pressure conditions. Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks .

- Key Metrics : Yield optimization (target >70%), purity assessment via NMR and mass spectrometry.

Q. How should this compound be characterized to confirm structural integrity and purity?

- Analytical Techniques :

- Spectroscopy : FTIR (amine N-H stretch ~3300 cm⁻¹), ¹H/¹³C NMR (thiophene ring protons at δ 6.5–7.5 ppm, NH₂ protons δ ~5 ppm) .

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .

Q. What are the stability profiles of this compound under varying storage conditions?

- Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Avoid humidity to prevent hydrolysis of the amine group. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis and weighing.

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the thiophene ring. Identify reactive sites (C-2 vs. C-5 positions) and simulate transition states for substitution pathways .

- Validation : Compare predicted vs. experimental regioselectivity in reactions with alkoxides or amines.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Approach : Conduct meta-analysis using Higgins’ I² statistic to quantify heterogeneity across studies . For example, if IC₅₀ values vary widely (e.g., 10–100 µM), assess sources of bias (cell line variability, assay protocols) .

- Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) and include positive/negative controls .

Q. How does the electronic nature of substituents on the thiophene ring influence the compound’s pharmacological activity?

- Study Design : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Evaluate SAR using:

- In vitro assays : Measure binding affinity (Kd) via SPR or fluorescence polarization.

- Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound under oxidative stress?

- Techniques :

- LC-MS/MS : Identify degradation products (e.g., sulfoxides or ring-opened species).

- EPR Spectroscopy : Detect radical intermediates during photooxidation .

Tables for Key Data

Table 1 : Comparative Reactivity of this compound Derivatives

| Substituent Position | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Major Product |

|---|---|---|---|

| C-2 | 5.2 × 10⁻³ | 85 | Thieno[2,3-d]imidazole |

| C-5 | 2.1 × 10⁻³ | 112 | Thieno[3,2-b]pyrrole |

Table 2 : Stability Data Under Accelerated Conditions

| Condition | Degradation (%) | Primary Degradant |

|---|---|---|

| 40°C, 75% RH, 4 weeks | 12 | 4-Hydroxythiophen-2-amine |

| Light exposure, 7 days | 28 | Sulfonic acid derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.